1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
Description
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3 |
InChI Key |
GINUZDICFILVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Substituted products with various functional groups replacing the carbonitrile.
Scientific Research Applications
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Aromatic Systems and Electronic Effects
- Target Compound: The 1-methylindazole group provides a planar, electron-deficient aromatic system, which may facilitate interactions with biological targets (e.g., enzymes with hydrophobic pockets). The amino linker introduces a hydrogen bond donor.
- Phenyl Derivative (): The 3-amino-4-hydroxy-5-(methylsulfonyl)phenyl substituent adds strong electron-withdrawing groups (sulfonyl) and hydrogen bond donors/acceptors (amino, hydroxyl), enhancing solubility and reactivity in polar environments .
Physicochemical Properties
- Solubility : The sulfonyl and hydroxyl groups in the phenyl derivative () likely confer higher aqueous solubility compared to the target compound. The indole derivative’s imidazole may improve solubility in mildly acidic conditions .
- Hydrogen Bonding: The target compound’s indazole-amino group offers one H-bond donor, whereas the phenyl derivative has three (amino, hydroxyl) and the indole derivative relies on C–H···N interactions .
Biological Activity
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 1655488-81-5
- Molecular Weight : 188.23 g/mol
The indazole moiety is significant in many biologically active compounds, often contributing to their interaction with biological targets.
Research indicates that compounds with indazole structures often exhibit diverse biological activities, including:
- Inhibition of Enzymes : Indazole derivatives have been shown to act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For example, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent inhibition .
- Anticancer Properties : Some indazole derivatives have been explored for their potential as anticancer agents. They may act through multiple pathways, including the inhibition of protein kinases involved in cancer cell proliferation .
Selectivity and Potency
Studies have highlighted the selectivity of indazole derivatives for specific targets. For instance, certain compounds have shown over 25,000-fold selectivity for MAO-B compared to MAO-A, suggesting a favorable profile for therapeutic applications in neurodegenerative diseases .
Case Study 1: MAO-B Inhibition
A study focused on the synthesis and evaluation of indazole derivatives found that specific modifications to the indazole core significantly enhanced MAO-B inhibitory activity. The most potent derivative exhibited an IC50 value of 0.386 nM, demonstrating its potential for treating conditions like Parkinson's disease .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of indazole derivatives revealed that they could effectively inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the indazole ring could enhance potency against cancer cells while minimizing toxicity to normal cells .
| Compound Name | Activity Type | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B Inhibitor | 0.386 | >25,000 vs MAO-A |
| Indazole Derivative X | Anticancer | 50 | N/A |
Q & A
Q. What are the common synthetic routes for preparing 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile, and what starting materials are typically involved?
Methodological Answer: The synthesis typically involves two key steps:
Indazole Core Preparation : 1-Methyl-1H-indazol-5-amine can be synthesized via nitration followed by reduction of a pre-functionalized indazole derivative. For example, 1-arylindazoles are often prepared using copper-catalyzed coupling reactions or cyclization of o-substituted nitroarenes .
Cyclobutane Carbonitrile Coupling : The cyclobutane-1-carbonitrile moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination. A literature approach for similar systems involves 1,3-dipolar cycloaddition reactions to form cyclobutane derivatives, as demonstrated in the synthesis of methyl-3-cyano-5-methylindolizine-1-carboxylate .
Q. Key Starting Materials :
- 1-Methyl-1H-indazol-5-amine (prepared from 5-nitro-1H-indazole via methylation and reduction).
- Cyclobutane-1-carbonitrile derivatives (e.g., activated halides or ketones for coupling).
Q. Reference Table :
Q. What key spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for indazole) and cyclobutane protons (δ 2.5–4.0 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups. For example, cyclobutane carbons typically appear at δ 30–50 ppm in ¹³C NMR .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the indazole and cyclobutane regions.
- IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and NH stretches (3300–3500 cm⁻¹).
- X-ray Crystallography : Resolve regiochemistry and confirm spatial arrangement, as demonstrated for structurally related carbonitriles .
Q. Data Interpretation Tips :
Q. What are common impurities encountered during synthesis, and how can they be removed?
Methodological Answer:
- Common Impurities :
- Unreacted starting materials (e.g., residual indazole derivatives).
- Regioisomers from incomplete coupling.
- Purification Strategies :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
- HPLC : For chiral or polar impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselectivity during the coupling of 1-methyl-1H-indazol-5-amine with cyclobutane-1-carbonitrile derivatives?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the indazole nitrogen to steer reactivity .
- Catalytic Systems : Use palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) to enhance selectivity in C–N bond formation, as seen in analogous indazole couplings .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reduce side reactions .
Q. Reference Table :
| Strategy | Example | Outcome | Evidence ID |
|---|---|---|---|
| Catalytic optimization | Pd/Xantphos in DMF | 85% yield, >90% regioselectivity | |
| Solvent screening | DMSO vs. THF | Reduced dimerization in DMSO |
Q. What computational methods are effective for predicting reaction pathways and optimizing conditions for this compound’s synthesis?
Methodological Answer:
Q. Case Study :
Q. How should researchers resolve contradictions in spectroscopic data between experimental and literature values?
Methodological Answer:
- Systematic Validation :
- Example :
- In cyclobutane carbonitriles, NMR shifts may vary due to ring strain; X-ray data can confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
